molecular formula C9H11BrS B6320819 (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane CAS No. 250593-00-1

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane

Cat. No. B6320819
CAS RN: 250593-00-1
M. Wt: 231.15 g/mol
InChI Key: BKSDMXBOYOULTG-UHFFFAOYSA-N
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Description

“(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C9H11BrS . It has a molecular weight of 231.15 .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane” consists of a phenyl ring substituted with bromo, methyl, and sulfane groups . The exact positions of these substituents can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

“(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane” has a predicted boiling point of 266.7±40.0 °C and a predicted density of 1.39±0.1 g/cm3 .

properties

IUPAC Name

1-bromo-2,3-dimethyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSDMXBOYOULTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250593-00-1
Record name (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
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Synthesis routes and methods I

Procedure details

603 g (5.85 mol) of tert-butyl nitrite and 375 g of copper powder (5.9 mol) are initially charged in 3000 ml of dimethyl disulfide, and 761 g (3.75 mol) of 4-bromo-2,3-dimethylaniline are added dropwise at from 50 to 58° C. The mixture is subsequently stirred at from 75 to 80° C. for 9 hours. For work-up, the mixture is cooled, the residue is filtered off and the filtrate is washed with saturated aqueous NaHCO3 solution. For purification of the product, the organic phase is separated by distillation. Initially, the excess dimethyl disulfide is separated off at atmospheric pressure. 1870 g of dimethyl disulfide (purity >97% according to GC) are recovered. The residue is subsequently subjected to fractional distillation under reduced pressure (0.1 mbar).
Quantity
603 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
Quantity
375 g
Type
catalyst
Reaction Step One
Quantity
761 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

510 g (3.33 mol) of 2,3-dimethylthioanisole are initially charged in 3 l of glacial acetic acid, and a solution of 592 g (7.4 mol) of bromine in 1 l of glacial acetic acid is added dropwise at room temperature over a period of three hours. The reaction is slightly exothermic. The reaction mixture is stirred at room temperature for another 3.5 hours. The precipitate is then filtered off with suction and the filtrate is admixed with 270 g of sodium acetate and concentrated. The residue is taken up in 2 l of dichloromethane and washed twice with 2 l of sodium bicarbonate solution and twice with sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
592 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

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